
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O2S and its molecular weight is 452.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Research has shown that certain derivatives related to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide exhibit potent acetylcholinesterase (AChE) inhibitory activity. These compounds, through their interaction with AChE, have been studied for their potential in treating conditions such as Alzheimer's disease. For instance, compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have shown significant AChE inhibition, suggesting their utility in enhancing cholinergic function in the brain (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Merocyanine Dyes
Some derivatives of the compound have been applied in the synthesis of merocyanine dyes, which have applications in dye-sensitized solar cells, optical data storage, and as bactericidal agents. The interaction of these compounds with various reagents leads to the formation of dyes with unique properties, including high bactericidal activity against strains like E. coli and Staphylococcus aureus (Abdel-Rahman & Khalil, 1978).
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been utilized to explore the role of various moieties on the coordination behavior of copper (II) complexes. These studies contribute to understanding the influence of ligand structure on the properties of metal complexes, which is relevant in catalysis, material science, and medicinal chemistry (Majumder et al., 2016).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-4-3-5-13-29)17-26-24(30)25(31)27-20-7-6-8-21(16-20)32-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAGSADEKNZLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)

![4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine](/img/structure/B2748432.png)
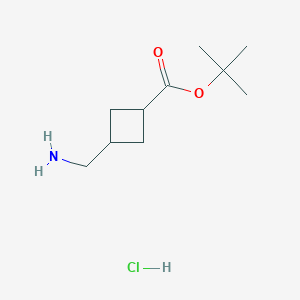

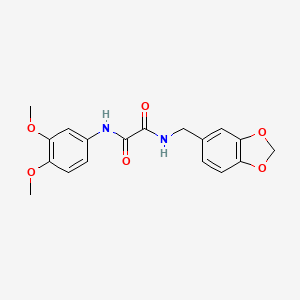
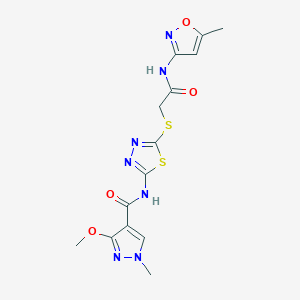
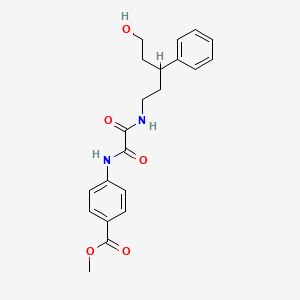

![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)
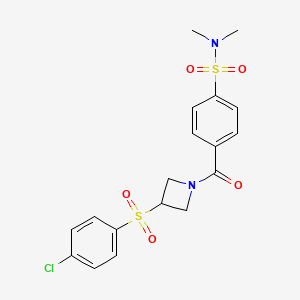
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)
![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)
![3-Fluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2748449.png)